molecular formula C12H14N2O2S B12651677 3-(4-Morpholinylmethoxy)-1,2-benzisothiazole CAS No. 94087-27-1

3-(4-Morpholinylmethoxy)-1,2-benzisothiazole

Cat. No.: B12651677
CAS No.: 94087-27-1
M. Wt: 250.32 g/mol
InChI Key: LREZZORMGAZWDF-UHFFFAOYSA-N
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Description

3-(4-Morpholinylmethoxy)-1,2-benzisothiazole is a chemical compound that belongs to the class of benzisothiazoles It is characterized by the presence of a morpholine ring attached to the benzisothiazole core via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Morpholinylmethoxy)-1,2-benzisothiazole typically involves the reaction of 1,2-benzisothiazole with a morpholine derivative. One common method includes the use of 3-methoxy-4-(morpholin-4-yl)aniline as a starting material . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinylmethoxy)-1,2-benzisothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the benzisothiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(4-Morpholinylmethoxy)-1,2-benzisothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Morpholinylmethoxy)-1,2-benzisothiazole involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The benzisothiazole core may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Morpholinylmethoxy)-1,2-benzisothiazole is unique due to the combination of the benzisothiazole core with the morpholine ring. This structural arrangement provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

CAS No.

94087-27-1

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yloxymethyl)morpholine

InChI

InChI=1S/C12H14N2O2S/c1-2-4-11-10(3-1)12(13-17-11)16-9-14-5-7-15-8-6-14/h1-4H,5-9H2

InChI Key

LREZZORMGAZWDF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1COC2=NSC3=CC=CC=C32

Origin of Product

United States

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